molecular formula C19H21N3O8 B11157569 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycylglycine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycylglycine

Cat. No.: B11157569
M. Wt: 419.4 g/mol
InChI Key: IANKJBJUGPLOEB-UHFFFAOYSA-N
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Description

2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID is a complex organic compound featuring a chromenyl group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The chromenyl group, derived from chromene, is known for its photochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID typically involves multiple steps. One common method includes the esterification of a biopolymer with 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This is followed by the modification with cationic carboxylic acids, such as 3-carboxypropyltrimethylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification and subsequent modifications under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromenyl group, altering its properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce chromanol derivatives.

Scientific Research Applications

2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID involves its interaction with molecular targets and pathways. The chromenyl group can absorb light, leading to photochemical reactions that alter the compound’s properties. These reactions can affect various biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)ACETAMIDO]ACETIC ACID is unique due to its multiple amide linkages and the presence of an ethyl group on the chromenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O8

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[2-[[2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H21N3O8/c1-2-11-5-19(28)30-14-6-12(3-4-13(11)14)29-10-17(25)21-8-15(23)20-7-16(24)22-9-18(26)27/h3-6H,2,7-10H2,1H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)

InChI Key

IANKJBJUGPLOEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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